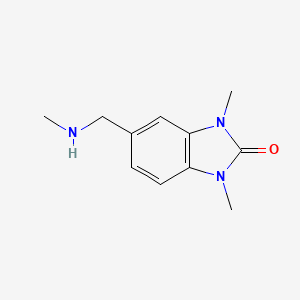

![molecular formula C7H14N4S2 B1309791 5-(3-二甲氨基-丙基硫代)-[1,3,4]噻二唑-2-胺 CAS No. 111461-32-6](/img/structure/B1309791.png)

5-(3-二甲氨基-丙基硫代)-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

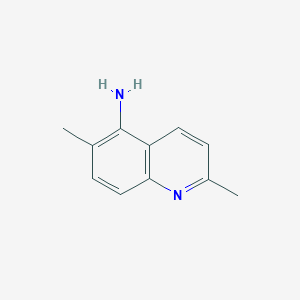

The compound of interest, 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse pharmacological activities. Thiadiazoles are heterocyclic compounds containing a ring with two carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of the dimethylamino-propylsulfanyl group suggests potential for biological activity and interaction with various biomolecules.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides with carbon disulfide, as seen in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles . The introduction of the dimethylamino-propylsulfanyl group could be achieved through S-alkylation reactions, similar to the methods used to obtain various substituted thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by spectroscopic techniques and single-crystal X-ray diffraction . The crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, shows that these molecules can crystallize in an orthorhombic space group with specific unit cell parameters . The intramolecular and intermolecular interactions, such as hydrogen bonding, play a significant role in the stabilization of the crystal structure .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, reactions with N-sulfonylamines can lead to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, depending on the reaction conditions and the nature of the reactants . The presence of the dimethylamino group can also influence the reactivity and the type of products formed.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, electronic properties, and potential for hydrogen bonding . For example, the dimethylamino group can contribute to the molecule's basicity and its ability to form hydrogen bonds, which can be crucial for its interaction with biological targets . The spectroscopic properties, such as UV absorption peaks, can also provide insights into the electronic structure of the molecule .

科学研究应用

结构和晶体学性质

与 5-(3-二甲氨基-丙基硫代)-[1,3,4]噻二唑-2-胺相关的化合物的晶体结构已得到广泛研究。例如,一种具有相似结构的化合物表现出单斜晶系,其分子结构具有噻二唑和苯环,以及二甲胺和胺基。该分子基本上是平面的,环之间的二面角很小,表明具有显着的结构刚性 (Malinovskii 等,2000 年)。

合成途径和化学改性

已经探索了多种合成途径和化学改性方法来创建噻二唑胺化合物的衍生物。例如,三组分缩合工艺已用于合成 5-芳基-2-乙基硫代-[1,3,4]噻二唑并[3,2,a][1,3,5]三嗪-7-硒酮,展示了这些化合物的化学多功能性和结构多样化的潜力 (Ehsanfar 等,2020 年)。

生物学和药理学应用

已经检查了噻二唑胺衍生物的生物学和药理学特性。例如,一些化合物被表征和分析了它们的抗菌活性,表明这些分子在医学和制药应用中的潜力。某些噻二唑胺衍生物的金属螯合物也已被合成并评估其抗菌特性,暗示它们在治疗细菌感染中的用途 (Patel 和 Singh,2009 年)。类似地,对 1,3,4-噻二唑化合物席夫碱衍生物的研究揭示了显着的抗菌和细胞毒性,表明它们在化疗和抗菌疗法中的潜力 (Gür 等,2020 年)。

材料科学和缓蚀

在材料科学领域,已经研究了噻二唑胺衍生物的缓蚀性能。例如,合成了苯并噻唑衍生物,并显示出对钢腐蚀的有效抑制作用,表明它们在工业应用中作为保护剂的潜力 (Hu 等,2016 年)。

属性

IUPAC Name |

5-[3-(dimethylamino)propylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4S2/c1-11(2)4-3-5-12-7-10-9-6(8)13-7/h3-5H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQWVYFDYMUJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)